molecular formula C24H23ClO3 B15128431 4-[(E)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol

4-[(E)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol

Cat. No.: B15128431
M. Wt: 394.9 g/mol
InChI Key: ISISSTPNAJAQFE-WCWDXBQESA-N
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Description

4-[(E)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol is a synthetic organic compound with a complex structure It features a phenol group, a chloro-substituted phenyl group, and a hydroxyethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with 4-(2-hydroxyethoxy)benzaldehyde under basic conditions to form a chalcone intermediate. This intermediate is then subjected to a Claisen-Schmidt condensation reaction with acetophenone in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbonyl groups in the intermediate stages can be reduced to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-[(E)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chloro and hydroxyethoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol
  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • 9,9-bis(4-hydroxyphenyl) fluorene

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C24H23ClO3

Molecular Weight

394.9 g/mol

IUPAC Name

4-[(E)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol

InChI

InChI=1S/C24H23ClO3/c25-15-14-23(18-4-2-1-3-5-18)24(19-6-10-21(27)11-7-19)20-8-12-22(13-9-20)28-17-16-26/h1-13,26-27H,14-17H2/b24-23+

InChI Key

ISISSTPNAJAQFE-WCWDXBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)O)/C3=CC=C(C=C3)OCCO)/CCCl

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCCO)CCCl

Origin of Product

United States

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